molecular formula C9H17NO4S B13254107 Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate

Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate

Cat. No.: B13254107
M. Wt: 235.30 g/mol
InChI Key: UTSHBIMOHMODCX-UHFFFAOYSA-N
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Description

Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate is a synthetic organic compound characterized by a methyl propanoate backbone substituted at the 3-position with a (pyrrolidin-2-yl)methanesulfonyl group. Its structure comprises:

  • Propanoate ester: A three-carbon chain terminating in a methyl ester (-COOCH₃).
  • Sulfonyl-pyrrolidinylmethyl substituent: A methanesulfonyl group (-SO₂-CH₂-) linked to a pyrrolidine ring (a five-membered saturated amine heterocycle).

The compound’s molecular formula is C₉H₁₆NO₄S, with a molecular weight of 234.3 g/mol. The sulfonyl group confers strong electron-withdrawing properties, while the pyrrolidine ring introduces stereoelectronic flexibility due to its saturated structure.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

methyl 3-(pyrrolidin-2-ylmethylsulfonyl)propanoate

InChI

InChI=1S/C9H17NO4S/c1-14-9(11)4-6-15(12,13)7-8-3-2-5-10-8/h8,10H,2-7H2,1H3

InChI Key

UTSHBIMOHMODCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCS(=O)(=O)CC1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate typically involves the reaction of pyrrolidine with methanesulfonyl chloride, followed by esterification with methyl propanoate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with differences in heterocycles, substituents, and functional groups (Table 1).

Table 1: Key Comparisons of Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate and Analogs
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity (if reported) Source (Evidence ID)
This compound Pyrrolidine (saturated), sulfonyl, methyl ester C₉H₁₆NO₄S 234.3 Not explicitly reported; inferred enzyme inhibition potential
Methyl 3-(1H-pyrrol-2-yl)propanoate Pyrrole (aromatic), no sulfonyl, methyl ester C₈H₁₁NO₂ 153.18 Not reported; pyrrole derivatives often bioactive
3-(N-Methylmethanesulfonamido)propanoic acid Sulfonamido (-SO₂NMe), carboxylic acid C₅H₁₁NO₄S 181.21 Not reported; sulfonamides commonly target enzymes
3-[4-(2-Methylpropyl)phenyl]propanoic acid Aryl substituent, carboxylic acid C₁₃H₁₈O₂ 206.28 Pharmaceutical impurity ()
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Pyridine (aromatic), amino/fluoro, methyl ester C₁₀H₁₁FN₂O₂ 210.21 Not reported; pyridine derivatives often bioactive

Analysis of Structural Differences and Implications

Heterocycle Variations: Pyrrolidine vs. Pyrrole: Pyrrolidine’s saturated structure allows conformational flexibility and basicity (pKa ~11), whereas pyrrole’s aromaticity confers planarity and reduced basicity. This impacts solubility and interaction with biological targets (e.g., enzymes or receptors) . Pyridine vs.

Functional Group Differences: Sulfonyl (-SO₂) vs. Sulfonamides, however, may participate in hydrogen bonding via the NH group . Ester (-COOCH₃) vs. Carboxylic Acid (-COOH): Esters are more lipophilic, enhancing membrane permeability, while carboxylic acids are ionized at physiological pH, improving water solubility .

Substituent Effects: Aryl vs. Heterocycles like pyrrolidine/pyridine enable targeted hydrogen bonding or charge interactions .

Biological Activity

Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H17NO4S
  • Molecular Weight : 233.31 g/mol
  • IUPAC Name : this compound

The compound features a pyrrolidine ring, which is known for its role in enhancing the bioavailability and activity of various pharmacological agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, leading to various pharmacodynamic effects. The sulfonyl group in the structure is highly electrophilic, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity is crucial for its activity in modulating enzyme functions and signaling pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can act on various receptors, influencing neurotransmitter release and cellular signaling.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis.

Anticancer Activity

A notable study investigated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent antiproliferative activity.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
A54920Cell cycle arrest at G1 phase

Antimicrobial Properties

Another study assessed the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results demonstrated that it possesses significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound demonstrates good oral bioavailability due to its lipophilic nature.
  • Distribution : It exhibits a volume of distribution (Vd) suggesting extensive tissue binding.
  • Metabolism : Primarily metabolized by hepatic enzymes, leading to various metabolites that may also exhibit biological activity.
  • Excretion : Renal excretion is the primary route for elimination, with a half-life of approximately 4 hours.

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